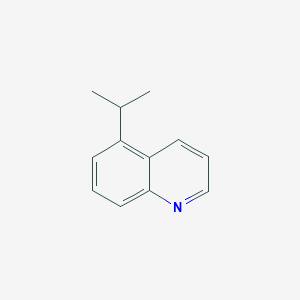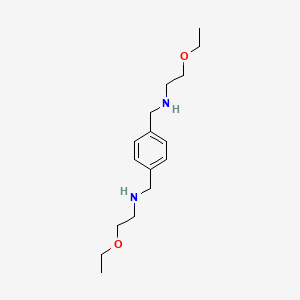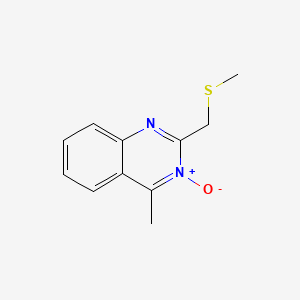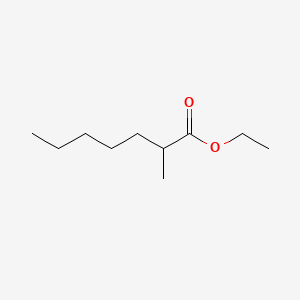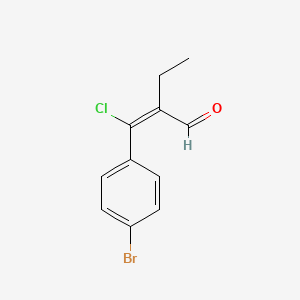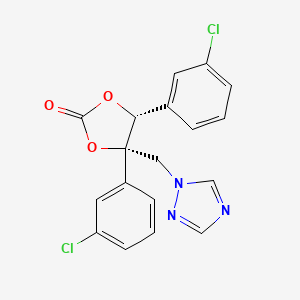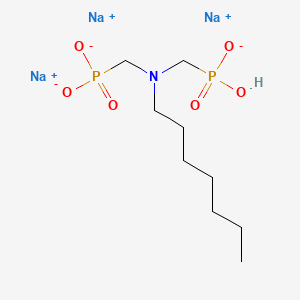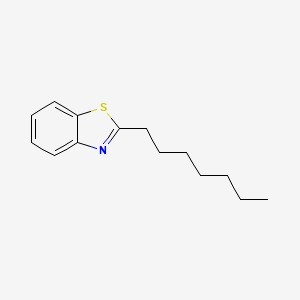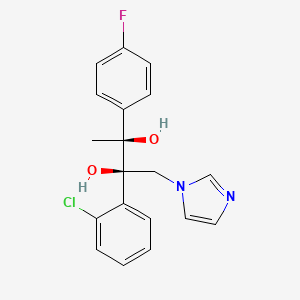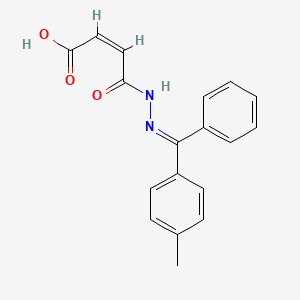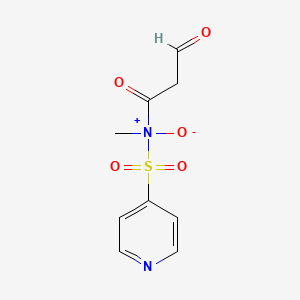
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . It is known for its unique structure, which includes a pyridine ring and a sulfonyl group, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide involves several steps. One common method includes the reaction of 4-pyridinesulfonyl chloride with 3-oxobutanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
3-Oxo-N-(4-pyridylsulphonyl)butyramide N-oxide can be compared with other similar compounds, such as:
N-(1,3-Dioxobutyl)-4-pyridinesulfonamide 1-oxide: Similar in structure but with different functional groups.
Butanamide, N-[(1-oxido-4-pyridinyl)sulfonyl]-3-oxo: Another compound with a similar backbone but different substituents.
Eigenschaften
CAS-Nummer |
85153-50-0 |
|---|---|
Molekularformel |
C9H10N2O5S |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
N-methyl-1,3-dioxo-N-pyridin-4-ylsulfonylpropan-1-amine oxide |
InChI |
InChI=1S/C9H10N2O5S/c1-11(14,9(13)4-7-12)17(15,16)8-2-5-10-6-3-8/h2-3,5-7H,4H2,1H3 |
InChI-Schlüssel |
RHDNYAFDXJOCBA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C(=O)CC=O)([O-])S(=O)(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


